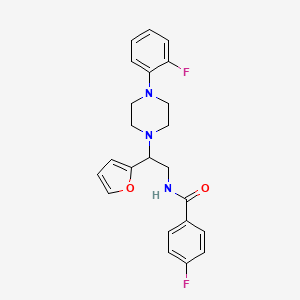

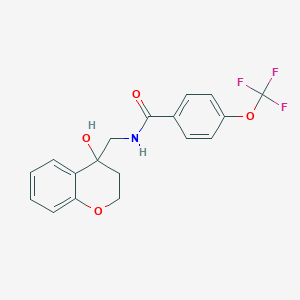

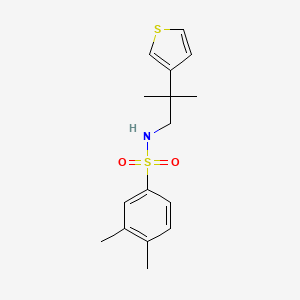

![molecular formula C17H13N3O3S B2454118 N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 312751-46-5](/img/structure/B2454118.png)

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTB belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Aplicaciones Científicas De Investigación

Radiosynthesis for PET Imaging

A study developed 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]FITM, [(18)F]4) as a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1). This ligand showed potential for in vivo evaluation of mGluR1 in the brain (Yamasaki et al., 2011).

Physicochemical Properties Analysis

A study provided novel experimental data on the physicochemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, including saturated vapor pressure and solubility in different solvents. This research offers insights into the compound's behavior under various conditions (Ol’khovich et al., 2017).

Anticancer Evaluation

Research on a series of substituted benzamides related to the specified compound showed significant anticancer activity against various cancer cell lines. This study highlights the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Anticonvulsant Activity

A synthesis study of 4-nitro-N-phenylbenzamides revealed efficient anticonvulsant properties and neurotoxicity in certain derivatives. These findings indicate the potential of such compounds in treating seizures (Bailleux et al., 1995).

Synthesis and Structural Analysis

Studies on the synthesis and crystal structure of related nitrobenzamide compounds contribute to a deeper understanding of their chemical behavior and potential applications (Samimi & Yamin, 2014).

Metabotropic Glutamate Receptor Antagonist Discovery

Research identified a potent metabotropic glutamate receptor 1 antagonist with excellent subtype selectivity, potentially useful for treating psychiatric disorders (Satoh et al., 2009).

Mecanismo De Acción

Target of Action

The compound N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of this compound are likely to be carbonic anhydrases , which are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of carbonic anhydrases by the compound affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH balance, fluid balance, and electrolyte transport in various tissues and organs . Therefore, the inhibition of these enzymes can disrupt these processes and lead to downstream effects such as altered cellular metabolism and ion transport .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the normal function of cells, leading to cell death . This property is particularly useful in the context of cancer treatment, where the goal is to selectively kill cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-11-6-8-12(9-7-11)14-10-24-17(18-14)19-16(21)13-4-2-3-5-15(13)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOBAIWGHJGYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

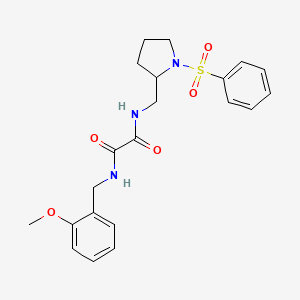

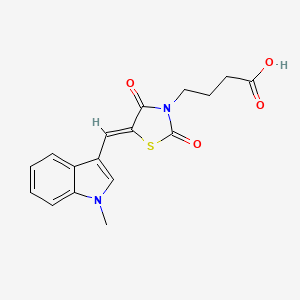

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)

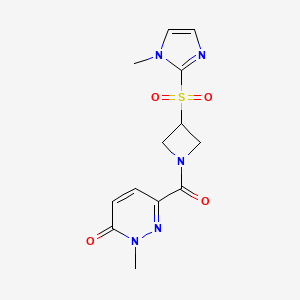

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)

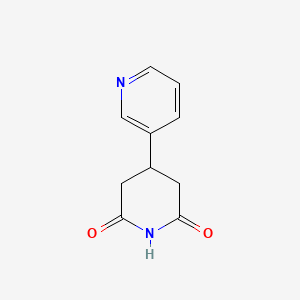

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)